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Cat. No.: B1602336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystalline structure and lattice

parameters of zinc oxide hydrate, focusing on its most well-characterized polymorph, ε-

Zn(OH)₂ (Wülfingite). It includes a summary of crystallographic data, detailed experimental

protocols for structural determination, and a workflow visualization for characterization.

Introduction to Zinc Oxide Hydrate
Zinc hydroxide, Zn(OH)₂, is an inorganic compound that can be found naturally in three rare

mineral forms: wülfingite, ashoverite, and sweetite.[1] Among these, the orthorhombic ε-

Zn(OH)₂ phase, known as wülfingite, is a key crystalline form of simple zinc oxide hydrate.[2]

[3] Understanding the precise atomic arrangement and crystal lattice of these materials is

crucial for applications in various fields, including pharmaceuticals, catalysis, and materials

science, as the crystalline structure dictates the physical and chemical properties of the

material. Beyond the simple Zn(OH)₂ polymorphs, more complex layered zinc hydroxide salts,

such as zinc hydroxide nitrate (e.g., Zn₅(OH)₈(NO₃)₂·2H₂O), also exist, featuring layered

structures with intercalated anions and water molecules. This guide will focus on the

fundamental ε-Zn(OH)₂ structure.

Crystalline Structure of ε-Zn(OH)₂ (Wülfingite)
The most stable and well-documented crystalline phase of zinc hydroxide at ambient conditions

is ε-Zn(OH)₂, or wülfingite.[4] Its structure has been determined primarily through X-ray
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diffraction techniques.

Crystal System: Wülfingite crystallizes in the orthorhombic system, which is characterized by

three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°).[2]

Space Group: The space group for ε-Zn(OH)₂ is P2₁2₁2₁ (space group number 19).[2][3][5]

This notation indicates a primitive (P) unit cell with three perpendicular two-fold screw axes.

[6] Within this structure, each zinc (Zn²⁺) ion is bonded to four oxygen (O²⁻) atoms, forming a

network of corner-sharing ZnO₄ tetrahedra.[6]

The crystallographic data for ε-Zn(OH)₂ (Wülfingite) are summarized in the table below for clear

comparison and reference.

Parameter Value Reference

Crystal System Orthorhombic [2][3]

Space Group P2₁2₁2₁ [2][3]

Lattice Constant a 8.490 Å [2][3]

Lattice Constant b 5.162 Å [2][3]

Lattice Constant c 4.917 Å [2][3]

Angle α 90° [6]

Angle β 90° [6]

Angle γ 90° [6]

Unit Cell Volume (V) 215.49 Å³ [2]

Experimental Protocols for Structural
Characterization
The determination of the crystalline structure and lattice parameters of zinc oxide hydrate
relies heavily on Powder X-ray Diffraction (PXRD).[7][8] This non-destructive technique is ideal

for analyzing polycrystalline powders, which are the most common form for synthesized

materials.[9]
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Sample Preparation:

A representative sample of the synthesized zinc oxide hydrate is finely ground into a

homogeneous powder using a mortar and pestle. This ensures that the crystallites are

randomly oriented.[7]

To minimize preferred orientation (where crystallites align in a non-random way, affecting

peak intensities), the powder can be mixed with an amorphous material like finely ground

glass.

Approximately 200 mg of the powder is carefully packed into a sample holder. The surface

of the sample must be flat and perfectly flush with the surface of the holder to ensure

accurate diffraction angle measurements.[9]

Data Acquisition:

The sample holder is mounted in a powder diffractometer.

Monochromatic X-rays, typically from a Cu Kα source (wavelength λ ≈ 1.5406 Å), are

generated and directed at the sample.[7]

The sample is scanned over a wide range of angles (2θ), for example, from 10° to 90°.

The detector moves in an arc around the sample to collect the diffracted X-rays at each

angle.[7]

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, producing a

diffraction pattern unique to the crystalline phases present.

Data Analysis:

Phase Identification: The experimental diffraction pattern is compared to standard patterns

in a reference database, such as the Joint Committee on Powder Diffraction Standards

(JCPDS), now the International Centre for Diffraction Data (ICDD). A match in the peak

positions (d-spacings) and relative intensities confirms the identity of the material as ε-

Zn(OH)₂.[7][8]
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Lattice Parameter Refinement: To precisely determine the unit cell dimensions, a process

called Rietveld refinement is employed.[7][10] This powerful computational method

involves:

Creating a theoretical crystal structure model for ε-Zn(OH)₂ (using the known space

group P2₁2₁2₁ and approximate atomic positions).

Generating a calculated diffraction pattern from this model.

Using a least-squares algorithm to iteratively adjust various parameters (including lattice

constants, atomic positions, and peak shape factors) to minimize the difference

between the calculated and the experimental diffraction patterns.[10]

The final refined lattice parameters provide a highly accurate measurement of the unit

cell dimensions.

Mandatory Visualization
The logical flow for determining the crystalline structure of a material like zinc oxide hydrate
using powder X-ray diffraction is depicted below.

Experimental workflow for XRD analysis of zinc oxide hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://next-gen.materialsproject.org/materials/mp-625830
https://serc.carleton.edu/msu_nanotech/methods/XRD.html
https://en.wikipedia.org/wiki/Powder_diffraction
https://www.mcgill.ca/mc2/files/mc2/pxrd_protocol-sop.pdf
https://en.wikipedia.org/wiki/Rietveld_refinement
https://www.benchchem.com/product/b1602336#crystalline-structure-and-lattice-parameters-of-zinc-oxide-hydrate
https://www.benchchem.com/product/b1602336#crystalline-structure-and-lattice-parameters-of-zinc-oxide-hydrate
https://www.benchchem.com/product/b1602336#crystalline-structure-and-lattice-parameters-of-zinc-oxide-hydrate
https://www.benchchem.com/product/b1602336#crystalline-structure-and-lattice-parameters-of-zinc-oxide-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602336?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

